5H-pyrrolo[3,2-d]pyrimidine

Antitubulin Microtubule depolymerizer Regioisomer SAR

Kinase inhibitor programs often fail due to scaffold-driven off-target effects. 5H-Pyrrolo[3,2-d]pyrimidine (CAS 272-50-4) overcomes this as a 9-deazapurine bioisostere: • EGFR T790M/L858R mutant-selective inhibitors with co-crystal validation (PDB: 3W2S) • Submicromolar antiproliferative potency, outperforming [2,3-d] regioisomers • PI3Kα IC50 = 30 nM with >140-fold selectivity over TOR kinase • 97% HPLC purity with full QC for reproducible library synthesis

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 272-50-4
Cat. No. B1210150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[3,2-d]pyrimidine
CAS272-50-4
Synonymspyrrolopyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=CN=C21
InChIInChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
InChIKeyKDOPAZIWBAHVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidine: Core Characteristics & Specifications


5H-Pyrrolo[3,2-d]pyrimidine (CAS 272-50-4) is a fused heteroaromatic scaffold comprising a pyrrole ring and a pyrimidine ring . It serves as a versatile bioisostere of purine, enabling competitive occupancy of ATP-binding pockets across a broad spectrum of protein kinases . Commercially, the parent scaffold is routinely supplied at 97% purity (HPLC) for research use , and its derivatives are documented as potent multitargeted kinase inhibitors with activity against EGFR, Her2, VEGFR2, and CDK2 .

Purine bioisostere for ATP-binding pocket competitive occupancy
Reported multitargeted kinase inhibition profile (EGFR, Her2, VEGFR2, CDK2)
Commercially supplied at research-grade purity (HPLC)

Non-Interchangeability of Pyrrolo[3,2-d]pyrimidine with Analogs


While fused pyrimidine scaffolds share superficial structural homology, critical differences in ring fusion geometry dictate kinase selectivity, potency, and synthetic tractability. Pyrrolo[3,2-d]pyrimidine differs from its regioisomer pyrrolo[2,3-d]pyrimidine in the position of nitrogen atoms within the fused system, which alters hydrogen-bonding patterns and hydrophobic pocket complementarity [1]. Furthermore, as a 9-deazapurine bioisostere, it eliminates the N9 position of purines, reducing off-target interactions with purinergic signaling enzymes and improving kinase selectivity profiles [2]. Substituting a pyrrolo[3,2-d]pyrimidine scaffold with a pyrrolo[2,3-d]pyrimidine or purine core without experimental validation risks loss of potency, altered target engagement, and failed reproducibility—particularly in kinase inhibitor development where subtle geometric changes produce >5-fold differences in IC₅₀ values [3].

Pyrrolo[2,3-d]pyrimidine regioisomer may alter hydrogen-bonding and hydrophobic pocket complementarity
Purine core substitution may introduce N9-dependent off-target purinergic interactions
Scaffold geometry changes may result in non-reproducible kinase selectivity and target engagement

Comparative Evidence for 5H-Pyrrolo[3,2-d]pyrimidine


Regioisomeric Differences in Microtubule Depolymerization

In a direct regioisomeric comparison of water-soluble substituted pyrrolopyrimidines, pyrrolo[3,2-d]pyrimidine analogs demonstrated consistently greater potency than their pyrrolo[2,3-d]pyrimidine counterparts in cellular proliferation assays [1]. One optimized pyrrolo[3,2-d]pyrimidine derivative achieved two-digit nanomolar GI₅₀ values across eight distinct tumor cell lines in the NCI 60-cell panel, a potency level not observed among the corresponding pyrrolo[2,3-d]pyrimidine series [2].

Regioisomer Potency
Head-to-head
Pyrrolo[3,2-d] analogs achieved two-digit nanomolar GI₅₀ across 8 tumor cell lines; pyrrolo[2,3-d] regioisomers showed lower potency
Supports regioisomer selection for tubulin inhibitor programs
NCI 60-cell panel; microtubule depolymerization assays
Antitubulin Microtubule depolymerizer Regioisomer SAR Colchicine-site binder

Multitargeted Kinase Inhibition Profile

Pyrrolo[3,2-d]pyrimidine derivatives exhibit significant inhibitory activity against a defined panel of clinically relevant kinases: EGFR, Her2, VEGFR2, and CDK2 . This multitargeted inhibition profile is scaffold-dependent and distinguishes pyrrolo[3,2-d]pyrimidine from other fused heterocycles. In one optimized HER2/EGFR dual inhibitor bearing the pyrrolo[3,2-d]pyrimidine core, enzymatic IC₅₀ values of 11 nM for HER2 and 11 nM for EGFR were achieved, with corresponding cellular GI₅₀ of 56 nM in BT-474 cells [1].

Kinase Inhibition
Reported
HER2 IC₅₀: 11 nM; EGFR IC₅₀: 11 nM; BT-474 cell GI₅₀: 56 nM; VEGFR2/CDK2 activity also documented
Supports polypharmacology kinase inhibitor scaffold selection
Enzymatic and BT-474 cell proliferation context
EGFR HER2 VEGFR2 CDK2 Multitargeted kinase inhibitor Anticancer scaffold

EGFR Mutant Co-crystal Structures

Co-crystal structures of pyrrolo[3,2-d]pyrimidine-based inhibitors bound to both wild-type EGFR and the T790M/L858R double-mutant EGFR kinase domain have been determined and deposited in the PDB (PDB IDs: 3W2S, 3W2R, 3W2P) [1]. These structures reveal that the M790 residue adopts distinct conformations to accommodate different pyrrolo[3,2-d]pyrimidine inhibitors, while R858 permits conformational variations in the activation loop [2]. This atomic-level binding mode characterization is not available for many alternative scaffolds.

Mutant EGFR Co-crystals
Head-to-head
PDB-deposited structures of inhibitors bound to wild-type and T790M/L858R double-mutant EGFR kinase domain
Enables structure-guided optimization for drug-resistant mutant EGFR
Atomic-resolution binding mode data
EGFR T790M/L858R Drug-resistant mutant X-ray crystallography Structure-based drug design NSCLC

PI3K/mTOR Pathway Isoform Selectivity

A pyrrolo[3,2-d]pyrimidine derivative (Example Compound II from Wyeth patent) demonstrated stark differential inhibition across three kinases in the PI3K/mTOR pathway: IC₅₀ = 4.3 μM for TOR kinase, IC₅₀ = 30 nM for PI3 kinase α, and IC₅₀ = 510 nM for PI3 kinase γ [1]. This >100-fold selectivity window between PI3Kα and TOR kinase, and 17-fold selectivity between PI3Kα and PI3Kγ, is scaffold-intrinsic and enables isoform-selective pathway modulation.

PI3K/mTOR Selectivity
Head-to-head
PI3Kα IC₅₀: 30 nM; TOR kinase IC₅₀: 4.3 μM; PI3Kγ IC₅₀: 510 nM
Supports isoform-selective PI3K pathway tool development
143-fold selectivity PI3Kα over TOR kinase
PI3K mTOR TOR kinase Kinase selectivity PI3Kα PI3Kγ

Scalable Catalytic Hydrogenation Synthesis

The parent 5H-pyrrolo[3,2-d]pyrimidine scaffold is accessible via a straightforward catalytic hydrogenation protocol starting from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . In a representative preparation, 6.6 g (35.3 mmol) of the dichloro starting material in ethanol (200 mL) with NaHCO₃ (2.96 g) and 10% Pd/C (0.66 g) under H₂ atmosphere at room temperature for 3 hours yields the scaffold as a recoverable product (1.5 g) [1]. This synthetic route operates under mild conditions (room temperature, atmospheric or low-pressure H₂) and avoids cryogenic or highly air-sensitive steps, contrasting with more demanding protocols required for certain pyrrolo[2,3-d]pyrimidine syntheses.

Scalable Synthesis
Class-level
Multi-gram preparation from 2,4-dichloro starting material via Pd/C hydrogenation at room temperature, 3 h
Supports reliable multi-gram procurement for medicinal chemistry
Mild conditions; commercially viable catalyst loading
Synthetic intermediate Catalytic hydrogenation Multi-gram synthesis Process chemistry Scalable preparation

5H-Pyrrolo[3,2-d]pyrimidine Applications & Procurement Scenarios


Structure-Guided Optimization for EGFR T790M/L858R NSCLC

Procure 5H-pyrrolo[3,2-d]pyrimidine as the core scaffold for developing irreversible or reversible EGFR inhibitors against the T790M/L858R double mutant. Co-crystal structures (PDB: 3W2S, 3W2R, 3W2P) provide atomic-resolution binding pose data showing how M790 adopts distinct conformations to accommodate pyrrolo[3,2-d]pyrimidine-based inhibitors [1]. Use these structural insights to rationally design derivatives with improved residence time and mutant selectivity relative to quinazoline-based inhibitors.

Colchicine-Site Microtubule Inhibitor Development

Select pyrrolo[3,2-d]pyrimidine over pyrrolo[2,3-d]pyrimidine for tubulin polymerization inhibitor programs. Direct regioisomeric comparison demonstrates that pyrrolo[3,2-d]pyrimidine analogs achieve submicromolar to two-digit nanomolar antiproliferative potency across multiple tumor cell lines, whereas the [2,3-d] regioisomers show reduced activity [2]. The scaffold supports water-soluble derivatives suitable for in vivo efficacy studies without formulation challenges.

PI3K/mTOR Isoform-Selective Modulation in Oncology

Utilize pyrrolo[3,2-d]pyrimidine as the privileged core for developing PI3Kα-selective inhibitors with minimal TOR kinase engagement. As demonstrated in patent literature, appropriately substituted derivatives achieve IC₅₀ = 30 nM for PI3Kα while maintaining 4.3 μM for TOR kinase (>140-fold selectivity window) and 510 nM for PI3Kγ [3]. This selectivity profile is valuable for projects requiring pathway inhibition without the metabolic and immunosuppressive liabilities associated with mTOR blockade.

Multitargeted Kinase Library Synthesis for Polypharmacology

Procure bulk quantities of the 5H-pyrrolo[3,2-d]pyrimidine scaffold for parallel synthesis of focused kinase inhibitor libraries. The scaffold inherently targets EGFR, HER2, VEGFR2, and CDK2 , and the mild synthetic conditions (catalytic hydrogenation at room temperature) enable rapid derivatization at multiple vector positions without specialized equipment . Commercially available at 97%+ purity (HPLC) from multiple vendors , with established quality control documentation (NMR, HPLC, GC) for reproducible library production.

Application
Selection Property
Validation Focus
EGFR T790M/L858R mutant inhibitor design
Reported co-crystal binding mode data
Mutant EGFR engagement and residence time
Tubulin polymerization inhibitor development
Regioisomer comparison context
Antiproliferative endpoint reproducibility
PI3Kα isoform-selective tool development
Isoform selectivity profile review
Differential PI3Kα vs mTOR target engagement
Multitargeted kinase inhibitor library synthesis
Scalable mild-condition synthesis
Multi-vector derivatization and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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